molecular formula C9H7FO2 B6172786 2-acetyl-5-fluorobenzaldehyde CAS No. 1891067-62-1

2-acetyl-5-fluorobenzaldehyde

Cat. No.: B6172786
CAS No.: 1891067-62-1
M. Wt: 166.1
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 2-acetyl-5-chlorobenzaldehyde with a fluoride source. This reaction typically requires the presence of a catalyst, such as quaternary ammonium salts, and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of commercially available starting materials. The process may include the oxidation of 2-acetyl-5-fluorotoluene or the hydrolysis of 2-acetyl-5-fluorobenzyl chloride. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Scientific Research Applications

2-Acetyl-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-acetyl-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 2-Acetylbenzaldehyde

Comparison: 2-Acetyl-5-fluorobenzaldehyde is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

1891067-62-1

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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